molecular formula C14H9BrS B12502570 3-Bromo-5-phenylbenzo[b]thiophene

3-Bromo-5-phenylbenzo[b]thiophene

Cat. No.: B12502570
M. Wt: 289.19 g/mol
InChI Key: GZPSNZDJTQASJW-UHFFFAOYSA-N
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Description

3-Bromo-5-phenylbenzo[b]thiophene is a heterocyclic compound that belongs to the class of benzothiophenes. It is characterized by a bromine atom at the 3-position and a phenyl group at the 5-position of the benzo[b]thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-phenylbenzo[b]thiophene typically involves the bromination of 5-phenylbenzo[b]thiophene. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-phenylbenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid yields 3-phenyl-5-phenylbenzo[b]thiophene .

Mechanism of Action

The mechanism of action of 3-Bromo-5-phenylbenzo[b]thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and phenyl groups contribute to its binding affinity and specificity. In organic electronics, the compound’s electronic properties, such as its ability to delocalize electrons, play a crucial role in its function as a semiconductor .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-phenylbenzo[b]thiophene
  • 3-Iodo-5-phenylbenzo[b]thiophene
  • 3-Phenylbenzo[b]thiophene

Uniqueness

3-Bromo-5-phenylbenzo[b]thiophene is unique due to the specific positioning of the bromine and phenyl groups, which influence its reactivity and electronic properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H9BrS

Molecular Weight

289.19 g/mol

IUPAC Name

3-bromo-5-phenyl-1-benzothiophene

InChI

InChI=1S/C14H9BrS/c15-13-9-16-14-7-6-11(8-12(13)14)10-4-2-1-3-5-10/h1-9H

InChI Key

GZPSNZDJTQASJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)SC=C3Br

Origin of Product

United States

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